molecular formula C21H30N2O4 B5638547 9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5638547
M. Wt: 374.5 g/mol
InChI Key: ILLAJPMVEAQGFE-UHFFFAOYSA-N
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Description

The compound "9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one" belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecanes, a group known for their chemical and biological significance. These molecules have garnered attention for their diverse pharmacological properties and complex molecular architecture.

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecanes typically involves strategies like spirocyclization of pyridine substrates and Michael addition reactions. These methods allow for the introduction of various functional groups, leading to a wide array of derivatives with distinct chemical properties (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of these compounds features a diazaspiro backbone, which is central to their biological activity. The structural diversity obtained by substituting different groups at the 9-position can significantly influence the compound's pharmacological profile. For example, the presence of ethoxybenzoyl and methoxyethyl groups in our compound of interest may contribute to unique interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of 1-oxa-4,9-diazaspiro[5.5]undecanes is heavily influenced by the substituents attached to the core structure. These compounds can undergo various chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are critical for their functional diversification (Clark et al., 1983).

properties

IUPAC Name

9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-3-27-18-6-4-17(5-7-18)20(25)22-12-10-21(11-13-22)9-8-19(24)23(16-21)14-15-26-2/h4-7H,3,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLAJPMVEAQGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CCC(=O)N(C3)CCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

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